
3-Methylhexane-1,3-diol
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Description
3-Methylhexane-1,3-diol (C₇H₁₆O₂) is an aliphatic diol characterized by a six-carbon chain with a methyl branch at the third carbon and hydroxyl groups at the first and third positions.
Q & A
Q. Basic: What are the recommended synthetic pathways for 3-Methylhexane-1,3-diol, and how can purity be optimized?
Methodological Answer:
The synthesis of this compound can be approached via:
- Reduction of ketones : Use catalysts like lithium aluminum hydride (LiAlH₄) to reduce 3-methylhexane-1,3-dione, ensuring anhydrous conditions to prevent side reactions .
- Dihydroxylation : Employ Sharpless asymmetric dihydroxylation on 3-methylhexene derivatives, using osmium tetroxide (OsO₄) and chiral ligands for stereochemical control .
Purity Optimization : - Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization in ethanol.
- Monitor reaction progress using TLC and confirm purity via GC-MS or HPLC .
Q. Basic: Which spectroscopic and analytical techniques are critical for structural elucidation of this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H and ¹³C NMR to identify hydroxyl protons (δ 1.5–2.5 ppm, broad) and methyl branching (δ 0.8–1.2 ppm). DEPT-135 clarifies carbon types .
- IR Spectroscopy : Confirm hydroxyl groups via O-H stretches (3200–3600 cm⁻¹) and C-O bonds (1050–1250 cm⁻¹) .
- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks for solid-state studies .
Q. Advanced: How can researchers address discrepancies in reported solubility data of this compound across solvents?
Methodological Answer:
- Controlled Solubility Assays : Measure solubility in polar (water, ethanol) and non-polar (hexane) solvents under standardized conditions (25°C, 1 atm). Use UV-Vis spectroscopy or gravimetric analysis for quantification .
- Data Normalization : Account for impurities (e.g., residual catalysts) by comparing HPLC-purified vs. crude samples.
- Computational Modeling : Apply COSMO-RS simulations to predict solubility trends and validate experimentally .
Q. Advanced: What mechanistic insights guide the study of this compound’s biological interactions?
Methodological Answer:
- Enzyme Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with target enzymes (e.g., oxidoreductases) .
- Cellular Assays : Evaluate cytotoxicity via MTT assays (e.g., prostate cancer cell lines) and apoptosis markers (Annexin V/PI staining) .
- Metabolic Profiling : Employ LC-MS/MS to track metabolite formation in hepatic microsomal preparations .
Q. Advanced: How can computational methods elucidate the hydrogen-bonding dynamics of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize molecular geometry and calculate hydrogen bond strengths (e.g., B3LYP/6-31G* basis set) .
- Molecular Dynamics (MD) : Simulate solvent interactions in water/ethanol mixtures using GROMACS, focusing on hydroxyl group solvation .
- Raman Spectroscopy : Validate computational predictions by correlating O-H stretching frequencies with simulated spectra .
Q. Advanced: What strategies resolve contradictions in the reactivity of this compound under oxidative conditions?
Methodological Answer:
- Controlled Oxidation Experiments : Compare products from mild (e.g., PCC) vs. strong oxidants (KMnO₄) using GC-MS to identify aldehydes, ketones, or carboxylic acids .
- Kinetic Studies : Monitor reaction rates via in-situ IR to detect intermediates and propose competing pathways.
- Isotopic Labeling : Use ¹⁸O-labeled H₂O to trace oxygen incorporation in oxidation products .
Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated organic waste containers .
Q. Advanced: How does the stereochemistry of this compound influence its material science applications?
Methodological Answer:
- Polymer Synthesis : Investigate diastereomeric effects on polyester crystallinity via DSC and XRD .
- Coordination Chemistry : Test chiral ligand efficacy in asymmetric catalysis (e.g., enantioselective epoxidation) using metal complexes .
- Surface Modification : Study self-assembly monolayers (SAMs) via AFM to assess stereochemical packing efficiency .
Q. Advanced: What experimental designs mitigate challenges in scaling up this compound synthesis?
Methodological Answer:
- Flow Chemistry : Optimize continuous-flow reactors to enhance heat/mass transfer and reduce side reactions .
- Catalyst Recycling : Test heterogeneous catalysts (e.g., Pd/C) for reusability across multiple batches .
- Process Analytical Technology (PAT) : Implement inline FTIR for real-time monitoring of reaction progression .
Q. Advanced: How can researchers validate the environmental persistence of this compound?
Methodological Answer:
- Biodegradation Assays : Use OECD 301B tests with activated sludge to measure biological oxygen demand (BOD) over 28 days .
- Aquatic Toxicity : Perform Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition studies .
- Photodegradation : Expose samples to UV light (λ = 254 nm) and analyze degradation products via LC-MS .
Comparison with Similar Compounds
Structural Analogues: Branching and Stereochemistry
(2S,3R)-2-Ethylhexane-1,3-diol (C₈H₁₈O₂)
- Structure : Features an ethyl group at the second carbon instead of a methyl group.
- Its stereochemistry (2S,3R) may influence interactions in chiral environments, such as enzyme binding or asymmetric synthesis .
- Applications : Likely used in specialty polymers or as a chiral building block in pharmaceuticals.
Propan-1,3-diol (C₃H₈O₂)
- Structure : A three-carbon diol with hydroxyl groups at positions 1 and 3.
- Properties : Higher hydrophilicity due to shorter chain length. Exhibits antimicrobial activity comparable to propylene glycol (propan-1,2-diol), but positional isomerism affects metabolic pathways and toxicity profiles .
- Applications : Preservatives, antifreeze, and humectants in cosmetics.
Benzene-1,3-diol Derivatives (Resorcinol Analogues)
- Structure : Aromatic diols with hydroxyl groups at the 1 and 3 positions of a benzene ring.
- Properties: Enhanced antimicrobial and antioxidant activities due to aromatic conjugation. For example, 4-((4-(isopentyloxy)phenyl)diazenyl)benzene-1,3-diol (4i) shows potent activity against S. aureus and L. monocytogenes .
- Applications : Pharmaceuticals, dyes, and antioxidants.
Chain Length and Functionalization
Octadecadiene-1,3-diol Derivatives
- Structure: Long-chain (C₁₈) diols with unsaturation (e.g., (4E,8E)-2-(hexadecanoylamino)-4,8-octadecadiene-1,3-diol).
- Properties : Hydrophobic due to long alkyl chains; unsaturation increases reactivity in oxidation or polymerization. Used in lipid membranes or surfactants .
- Contrast : 3-Methylhexane-1,3-diol’s shorter chain offers better solubility in aqueous systems.
2,2-Bis(bromomethyl)propane-1,3-diol (C₅H₈Br₂O₂)
- Structure : Brominated derivative with two bromomethyl groups.
- Properties : High reactivity as a flame retardant; bromine atoms enhance fire resistance but increase environmental toxicity .
- Applications : Flame retardants in plastics and textiles.
Stereochemical Variants
erythro/threo-1,2-Bis-(4-hydroxy-3-methoxyphenyl)-propane-1,3-diol
- Structure : Propane-1,3-diol backbone with aromatic substituents and stereochemical variations (erythro vs. threo).
- Properties : Stereochemistry influences lignin depolymerization efficiency and antioxidant capacity. Erythro isomers may exhibit higher stability in alkaline conditions .
- Applications : Model compounds for lignin degradation studies.
[Ga₃V(LEt)₂(dpm)₆] Complex (LEt = 2-ethyl-2-(hydroxymethyl)-propane-1,3-diol)
- Structure : Tripodal diol ligand coordinating to metal centers.
- Applications : Catalysts or magnetic materials.
Ferrocene-1,3-diol Sensors
- Structure : Diol-functionalized ferrocene for boronate affinity sensing.
- Properties : 1,3-diol configuration enables selective glucose detection via boronate ester formation. Aliphatic diols like this compound may lack this aromatic specificity .
Properties
CAS No. |
179695-10-4 |
---|---|
Molecular Formula |
C7H16O2 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
3-methylhexane-1,3-diol |
InChI |
InChI=1S/C7H16O2/c1-3-4-7(2,9)5-6-8/h8-9H,3-6H2,1-2H3 |
InChI Key |
RPMYTAWDAZFCBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CCO)O |
Origin of Product |
United States |
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